molecular formula C8H7N3O B12944261 2-Amino-1,5-naphthyridin-3-ol

2-Amino-1,5-naphthyridin-3-ol

Cat. No.: B12944261
M. Wt: 161.16 g/mol
InChI Key: MMUCGPVVDVDCCI-UHFFFAOYSA-N
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Description

2-Amino-1,5-naphthyridin-3-ol is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,5-naphthyridin-3-ol can be achieved through several methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization . Another method includes the condensation reaction of 3-aminopyridine with hexafluoroacetylacetone in the presence of a catalyst like montmorillonite K10 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,5-naphthyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, quinone derivatives, and dihydro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1,5-naphthyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, coordinating with metal ions to form complexes. These complexes can then interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with other molecules .

Comparison with Similar Compounds

2-Amino-1,5-naphthyridin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other naphthyridine derivatives .

Properties

IUPAC Name

2-amino-1,5-naphthyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-7(12)4-6-5(11-8)2-1-3-10-6/h1-4,12H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUCGPVVDVDCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2N=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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